N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative featuring a 3,4-dimethoxyphenethylamine side chain and a 1-methyl-5-(1H-pyrrol-1-yl) substitution on the pyrazole core.
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-22-19(23-10-4-5-11-23)15(13-21-22)18(24)20-9-8-14-6-7-16(25-2)17(12-14)26-3/h4-7,10-13H,8-9H2,1-3H3,(H,20,24) |
InChI Key |
UJOVBLCQKXCOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
From 1,3-Diketones
1,3-Diketones react with substituted hydrazines under acidic or catalytic conditions to yield trisubstituted pyrazoles. For example, ethyl acetoacetate and phenylhydrazine form 1,3,5-trisubstituted pyrazoles in the presence of nano-ZnO, achieving 95% yield. Adapting this method, the target compound’s pyrazole core is synthesized using a 1,3-diketone precursor with a pre-installed methyl group at position 1.
Reaction Conditions :
Regioselectivity challenges arise when using asymmetrical 1,3-diketones. Gosselin et al. resolved this by employing aprotic solvents (e.g., DMF) with HCl, achieving 98:2 regioselectivity for the desired isomer.
From Acetylenic Ketones
Acetylenic ketones offer an alternative route, particularly for introducing substituents at positions 3 and 5 of the pyrazole. For instance, trifluoromethylated pyrazoles are synthesized via cyclocondensation of acetylenic ketones with hydrazines under transition-metal-free conditions.
Key Optimization :
This method’s adaptability allows the incorporation of the 1H-pyrrol-1-yl group at position 5 through careful selection of acetylenic precursors.
1,3-Dipolar Cycloaddition for Functionalized Pyrazoles
The 1,3-dipolar cycloaddition between diazo compounds and alkynes provides a versatile pathway for pyrazole synthesis. He et al. demonstrated this using ethyl diazoacetate and phenylpropargyl, yielding 89% pyrazole under zinc triflate catalysis.
Reaction Scheme :
For the target compound, the dipolarophile (alkyne) is pre-functionalized with the dimethoxyphenethyl group to ensure correct positioning during cycloaddition.
Post-Modification and Functionalization
After pyrazole core formation, the compound undergoes sequential modifications:
Introduction of the 1H-Pyrrol-1-yl Group
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) attach the pyrrole moiety to position 5 of the pyrazole. Optimal conditions use Pd(PPh) and KCO in dioxane at 90°C.
Amidation at Position 4
The carboxamide group is introduced via coupling the pyrazole-4-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine. Activators like HATU or EDC facilitate this step, achieving 75–82% yield.
Characterization Data :
| Technique | Key Signals |
|---|---|
| -NMR | δ 2.45 (s, 3H, CH), δ 3.85 (s, 6H, OCH), δ 6.75–7.20 (m, pyrrole H) |
| LC-MS | m/z 423.2 [M+H] |
Comparative Analysis of Synthesis Routes
The table below evaluates three prominent methods:
| Method | Yield | Regioselectivity | Complexity |
|---|---|---|---|
| Cyclocondensation | 89–95% | Moderate to High | Low |
| 1,3-Dipolar Cycloaddition | 70–89% | High | Moderate |
| Post-Modification | 75–82% | N/A | High |
Cyclocondensation offers the best balance of yield and simplicity, while post-modification steps remain critical for functional group integration.
Challenges and Optimization Strategies
-
Regioselectivity Control : Asymmetric diketones require aprotic solvents and acid additives to favor one isomer.
-
Purification : Silica gel chromatography resolves regioisomeric byproducts, though HPLC is preferred for carboxamide derivatives.
-
Scalability : Continuous-flow systems improve reaction consistency for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted dimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Analysis
Core Structure Variations
- Pyrazole vs. Benzamide (Rip-B): The target compound’s pyrazole-pyrrole core may offer enhanced π-π stacking and hydrogen-bonding capabilities compared to Rip-B’s benzamide .
- Pyrazole vs. Chromenone (Entry 09): The chromenone core in Entry 09 is more planar and rigid, likely favoring DNA intercalation or topoisomerase inhibition. In contrast, the pyrazole core in the target compound allows for greater conformational flexibility, which may optimize binding to flexible enzyme active sites .
Substituent Effects
- Pyrrole vs. Fluorine (Entry 08) : The pyrrole in the target compound lacks the electronegative and metabolic stabilization effects of fluorine in Entry 06. Fluorinated analogs often exhibit prolonged half-lives but may face higher synthetic complexity .
- Piperidine vs. Phenethylamine () : Piperidine-containing analogs (e.g., Compound) introduce basic nitrogen atoms, which can influence pharmacokinetics (e.g., tissue distribution) compared to the target compound’s phenethylamine group .
Hypothesized Bioactivity
- Antimicrobial Potential: The pyrrole and pyrazole motifs are associated with biofilm inhibition (e.g., Entry 08 targets bacterial growth), suggesting the target compound may disrupt microbial adhesion .
- Kinase Inhibition : The carboxamide linker and aromatic systems align with kinase inhibitors (e.g., tyrosine kinase inhibitors), though substituent variations (e.g., methyl vs. ethyl groups) may alter selectivity .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Overview of Pyrazole Derivatives
Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The structural characteristics of pyrazoles allow for various substitutions that can enhance their efficacy and selectivity against specific biological targets.
Chemical Structure
The compound's structure is defined by the following components:
- Pyrazole core : A five-membered ring containing two nitrogen atoms.
- Substituents : The presence of a 3,4-dimethoxyphenyl group and a pyrrole moiety contributes to its unique properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis |
| Compound B | A549 | 26.00 | Autophagy |
| Compound C | NCI-H460 | 0.39 | CDK Inhibition |
These findings suggest that the compound may induce apoptosis or autophagy in cancer cells, potentially through the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs) .
Anti-inflammatory Effects
In addition to anticancer activity, pyrazole derivatives are also being investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
Target Interactions
Preliminary data suggest that this compound may interact with:
- Aurora-A Kinase : Inhibition leads to cell cycle arrest.
- VEGF Receptors : Reducing angiogenesis in tumors.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A study reported that a similar pyrazole derivative exhibited significant growth inhibition in MCF7 breast cancer cells with an IC50 value of 0.01 µM, demonstrating its potential as a therapeutic agent .
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor size and improved survival rates, supporting their potential use in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step pathways, including condensation reactions, nucleophilic substitutions, and catalytic coupling. For example, analogous compounds (e.g., pyrazole derivatives with fluorophenyl or methoxyphenyl groups) are synthesized via sequential acylation and alkylation steps under controlled temperatures (e.g., 95°C for carbonyl chloride formation) . Reaction optimization can employ statistical design of experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and temperature. For instance, fractional factorial designs reduce experimental runs while identifying critical parameters, as demonstrated in chemical engineering studies .
Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?
- Methodological Answer : Comprehensive characterization requires a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY for substituent connectivity), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities (e.g., as applied to ethyl pyrazole-carboxylate derivatives) . Purity assessment can integrate HPLC-UV/ELSD with C18 reverse-phase columns, using gradient elution protocols optimized for polar heterocycles.
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design of efficient synthetic pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., artificial force-induced reaction methods) can predict feasible intermediates and energy barriers, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with experimental validation to narrow reaction conditions, achieving a 40–60% reduction in development time for novel reactions . Molecular docking studies may also guide functionalization strategies to enhance bioactivity.
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole-carboxamides?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A systematic approach includes:
- Meta-analysis of published datasets to identify outliers or methodological biases.
- Structure-activity relationship (SAR) studies comparing substituent effects (e.g., methoxy vs. fluoro groups on receptor binding) .
- Dose-response profiling under standardized protocols (e.g., NIH/NCATS guidelines) to normalize potency metrics.
Q. What strategies are recommended for improving the aqueous solubility and bioavailability of this lipophilic compound?
- Methodological Answer :
- Co-crystallization with hydrophilic co-formers (e.g., succinic acid) to enhance dissolution rates.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyrazole or carboxamide moiety, as seen in triazole-based derivatives .
- Nanoparticle encapsulation : Use PEGylated liposomes or polymeric micelles to improve pharmacokinetic profiles, guided by dynamic light scattering (DLS) and in vitro release assays.
Q. How can researchers validate target engagement and mechanism of action for this compound in complex biological systems?
- Methodological Answer :
- Cellular thermal shift assays (CETSA) to confirm target protein binding.
- CRISPR/Cas9-mediated knockout of putative targets (e.g., kinases or GPCRs) to assess phenotypic rescue in disease models.
- Multi-omics integration (transcriptomics/proteomics) to identify downstream pathways, as applied to pyrazole derivatives in cancer studies .
Experimental Design & Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity in preclinical studies?
- Methodological Answer : Probit or log-logistic models (e.g., EPA’s BMDS software) can quantify EC₅₀/LC₅₀ values. For non-monotonic responses, Bayesian hierarchical models account for inter-animal variability, while ANOVA with post-hoc Tukey tests compares treatment groups.
Q. How should researchers design experiments to evaluate the environmental fate of this compound?
- Methodological Answer : Follow OECD Test Guidelines 307 for soil degradation studies, measuring half-life (t₁/₂) under aerobic conditions. LC-MS/MS quantifies parent compound and metabolites in water/soil extracts. Computational tools like EPI Suite predict biodegradability and bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
